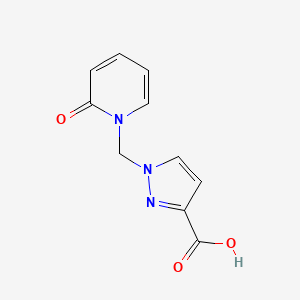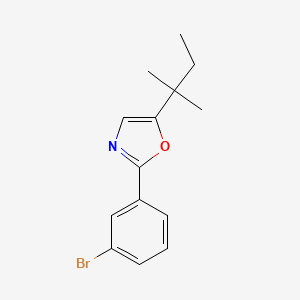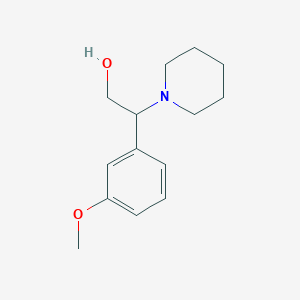
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry, attached to a benzyl group substituted with a dimethylamino group. This structure provides the compound with unique physicochemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl group. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized with the benzyl group containing the dimethylamino substituent.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its application.
Comparación Con Compuestos Similares
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine scaffold and exhibit similar biological activities.
Benzylamine Derivatives: Compounds with benzylamine structures, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, also show comparable properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical and biological properties.
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3 |
Clave InChI |
IBZNDVIRLXAXIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CN2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B11812303.png)

![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)



![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)


